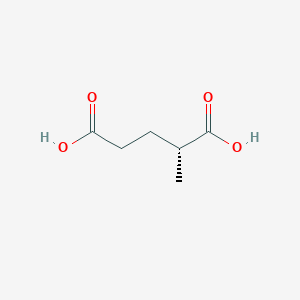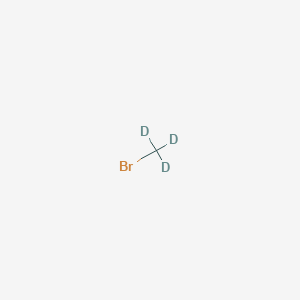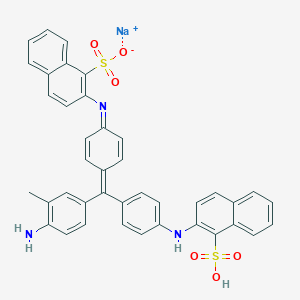
C.I. Direct Blue 41
描述
C.I. Direct Blue 41 is a synthetic dye belonging to the class of direct dyes, which are anionic dyes with substantivity for cellulosic fibers. These dyes are typically applied from an aqueous dyebath containing an electrolyte, such as sodium chloride or sodium sulfate. This compound is widely used in the textile industry for dyeing cotton, silk, and viscose fibers due to its ability to produce bright shades. it exhibits poor wash fastness, which necessitates aftertreatments to improve its durability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Blue 41 involves the coupling of diazotized aromatic amines with aromatic coupling components. The reaction typically takes place in an aqueous medium under controlled pH and temperature conditions. The diazotization process involves the reaction of an aromatic amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as hydroxyl or amino groups, to form the azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent dye quality. The dye is then isolated, purified, and standardized to meet industry specifications. The final product is typically supplied as a powder or granules, which are easily soluble in water for application in dyeing processes .
化学反应分析
Types of Reactions
C.I. Direct Blue 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds and the formation of smaller aromatic compounds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, where substituents such as halogens or alkyl groups can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Smaller aromatic compounds, such as phenols and quinones.
Reduction: Aromatic amines, which can be further processed or used as intermediates in other chemical syntheses.
Substitution: Halogenated or alkylated derivatives of the original dye
科学研究应用
C.I. Direct Blue 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques, such as high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent in certain medical conditions.
Industry: Extensively used in the textile industry for dyeing fabrics, as well as in the paper and leather industries for coloring products
作用机制
The mechanism of action of C.I. Direct Blue 41 involves its interaction with the target substrate, typically cellulosic fibers. The dye molecules adhere to the fibers through weak hydrogen bonding and Van der Waals forces. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing these interactions. The dye does not form permanent chemical bonds with the fibers, which accounts for its poor wash fastness. In biological applications, the dye interacts with cellular components, allowing for visualization under a microscope .
相似化合物的比较
C.I. Direct Blue 41 can be compared with other direct dyes, such as:
C.I. Direct Blue 1: Similar in structure and application but may differ in shade and fastness properties.
C.I. Direct Orange 25: Another direct dye with different chromophore and color properties.
C.I. Direct Red 81: Used for dyeing cellulosic fibers but produces a red shade instead of blue.
Uniqueness
This compound is unique in its specific shade of blue and its application in various industries. Its ability to produce bright shades on cellulosic fibers makes it a valuable dye in the textile industry. its poor wash fastness requires aftertreatments to enhance its durability .
属性
IUPAC Name |
sodium;2-[[4-[(4-amino-3-methylphenyl)-[4-[(1-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31N3O6S2.Na/c1-25-24-30(14-21-35(25)41)38(28-10-17-31(18-11-28)42-36-22-15-26-6-2-4-8-33(26)39(36)50(44,45)46)29-12-19-32(20-13-29)43-37-23-16-27-7-3-5-9-34(27)40(37)51(47,48)49;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHTYMJTDHYWBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N3NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-86-3 | |
| Record name | C.I. 42700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenesulfonic acid, 2-[[4-[(4-amino-3-methylphenyl)[4-[(sulfo-2-naphthalenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrogen 2-[[4-[(4-amino-m-tolyl)[4-[(sulphonato-2-naphthyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]naphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



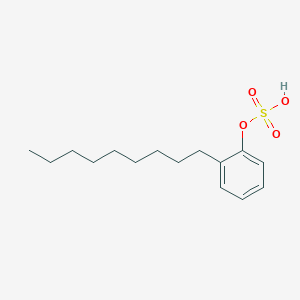
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)
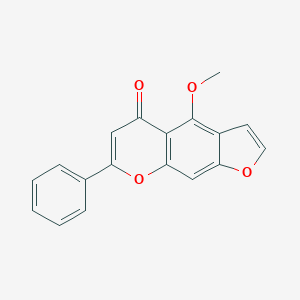
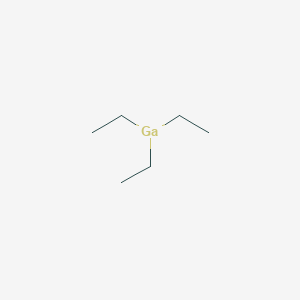
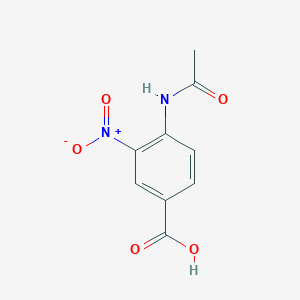
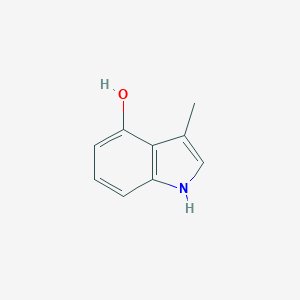
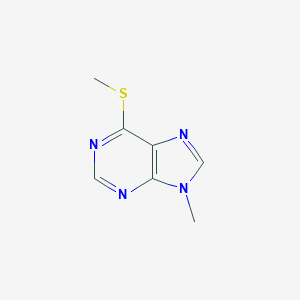
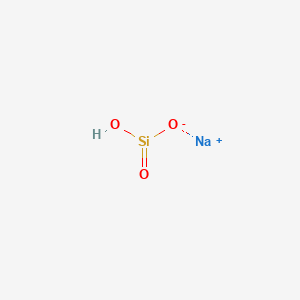
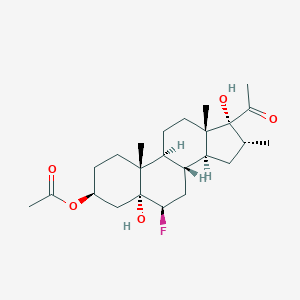
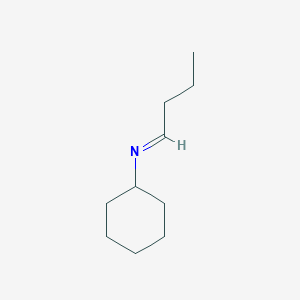
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)
